molecular formula C12H7BrO3S B1668649 3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one

3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one

Cat. No. B1668649
M. Wt: 311.15 g/mol
InChI Key: ICCDILPNCJIDAW-UHFFFAOYSA-N
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Scientific Research Applications

CAY10526 has a wide range of applications in scientific research, including:

Mechanism of Action

CAY10526 exerts its effects by selectively inhibiting the expression of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme catalyzes the final step in the production of prostaglandin E2, a key mediator of inflammation and pain. By inhibiting mPGES-1, CAY10526 reduces the levels of prostaglandin E2, thereby alleviating inflammation and pain. The compound does not affect the expression of cyclooxygenase-2 (COX-2), another enzyme involved in prostaglandin synthesis .

Biochemical Analysis

Biochemical Properties

CAY10526 plays a pivotal role in biochemical reactions by selectively inhibiting the production of PGE2 through the modulation of mPGES-1 expression. This compound does not affect cyclooxygenase-2 (COX-2) expression, which is another enzyme involved in the prostaglandin synthesis pathway . The interaction between CAY10526 and mPGES-1 is highly specific, leading to a dose-dependent inhibition of PGE2 production in lipopolysaccharide-stimulated RAW 264.7 cells with an IC50 value of 1.8 µM .

Cellular Effects

CAY10526 has been shown to exert significant effects on various cell types, particularly in the context of inflammation and cancer. In cholangiocarcinoma (CCA) cells, CAY10526 suppresses the production of PGE2, which in turn reduces the levels of integrin α6, VE-cadherin, Jagged1, and Notch3 proteins . These proteins are involved in cell signaling pathways that promote cell growth and migration. By inhibiting these pathways, CAY10526 effectively reduces the proliferation and migration of CCA cells .

Molecular Mechanism

At the molecular level, CAY10526 exerts its effects by binding to mPGES-1 and inhibiting its activity. This inhibition prevents the conversion of prostaglandin H2 (PGH2) to PGE2, thereby reducing the overall production of PGE2 . The selective inhibition of mPGES-1 by CAY10526 does not affect the expression of COX-2, which is responsible for the initial step in the prostaglandin synthesis pathway . This specificity is crucial for minimizing potential side effects associated with COX-2 inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CAY10526 have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . In vitro studies have shown that the inhibitory effects of CAY10526 on PGE2 production are sustained over extended periods, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of CAY10526 vary with different dosages in animal models. Studies have shown that CAY10526 significantly suppresses tumor growth and increases apoptosis in melanoma xenografts at specific dosages . At higher doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

CAY10526 is involved in the metabolic pathways related to prostaglandin synthesis. It interacts with mPGES-1, an enzyme that catalyzes the conversion of PGH2 to PGE2 . By inhibiting mPGES-1, CAY10526 effectively reduces the production of PGE2, which is a key mediator in inflammation and pain . This interaction highlights the compound’s potential for therapeutic applications in inflammatory diseases.

Transport and Distribution

Within cells and tissues, CAY10526 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, thereby affecting its overall efficacy

Subcellular Localization

CAY10526 is localized within specific subcellular compartments, where it exerts its inhibitory effects on mPGES-1. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . Understanding the subcellular localization of CAY10526 is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10526 involves several steps, starting with the preparation of the benzo[b]thiophene core. This core is then brominated and subjected to further reactions to introduce the hydroxyl and furanone functionalities. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for CAY10526 are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The production process involves multiple purification steps to achieve a high purity level, typically greater than 98% .

Chemical Reactions Analysis

Types of Reactions

CAY10526 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Comparison with Similar Compounds

CAY10526 is unique in its selective inhibition of mPGES-1 without affecting COX-2 expression. Similar compounds include:

CAY10526 stands out due to its high selectivity and potency in inhibiting mPGES-1, making it a valuable tool in inflammation and cancer research.

properties

IUPAC Name

3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCDILPNCJIDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Reactant of Route 2
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Reactant of Route 3
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Reactant of Route 4
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Reactant of Route 5
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Reactant of Route 6
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one

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